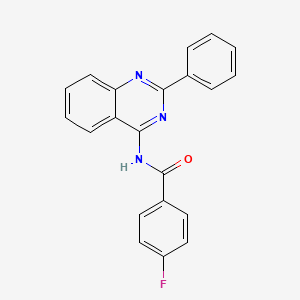

4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide” is a compound with the molecular formula C21H14FN3O . It is a derivative of quinazoline, a class of organic compounds that have been studied for their potential anti-angiogenesis activities .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of novel N-(2-(quinazolin-2-yl)phenyl)benzamide (SZ) derivatives . The introduction of an aryl group with a basic amide side chain on the 4’ position linked to the amide of the C-2 substituted quinazoline scaffold has been found to be an effective approach to improve the anti-angiogenic activity of quinazoline derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinazoline core with a phenyl group and a fluorobenzamide group attached . The molecular weight of the compound is 343.35 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, quinazoline derivatives in general have been studied for their reactivity. For instance, they have been found to display cytotoxicity against tumor cells .Aplicaciones Científicas De Investigación

Antimicrobial Applications

A study by Desai et al. (2013) synthesized novel fluorine-containing derivatives with quinazolinone and thiazolidinone motifs, demonstrating significant in vitro antimicrobial potency against various bacterial and fungal species. This research highlights the compound's potential in developing new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).

Anticancer Activity

Zhang et al. (2021) explored 3-methylquinazolinone derivatives as EGFR inhibitors, showing enhanced antiproliferative activities against tumor cells. This suggests the utility of such compounds in cancer therapy, particularly in designing novel anti-cancer drugs (Zhang et al., 2021).

Fluorinated Heterocycles in Industry

Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, underscoring the importance of fluorine in pharmaceutical and agrochemical industries. This study demonstrates the synthetic utility of fluorine-containing compounds in creating diverse heterocyclic structures (Wu et al., 2017).

Antibacterial Quinolones

Kuramoto et al. (2003) discovered potent antibacterial activities in 8-chloroquinolone derivatives, particularly against resistant bacterial strains, suggesting the potential of fluorinated compounds in developing new antibiotics (Kuramoto et al., 2003).

Imaging Applications

Tu et al. (2007) synthesized fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), indicating the role of fluorinated compounds in diagnostic imaging and cancer research (Tu et al., 2007).

Direcciones Futuras

The future directions for research on “4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide” and similar compounds could involve further exploration of their anti-angiogenesis activities and potential applications in cancer therapy . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and safety profiles in greater detail.

Propiedades

IUPAC Name |

4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3O/c22-16-12-10-15(11-13-16)21(26)25-20-17-8-4-5-9-18(17)23-19(24-20)14-6-2-1-3-7-14/h1-13H,(H,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYESLFCLAFQWQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2654679.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654680.png)

![1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2654681.png)

![6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2654688.png)

![4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol](/img/structure/B2654693.png)

![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2654697.png)